(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
IUPAC Name and Systematic Identification
The systematic IUPAC name for cefpimizole is 2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate . Its CAS Registry Number is 84880-03-5 , and it is classified under the molecular formula C₂₈H₂₆N₆O₁₀S₂ , with a molecular weight of 670.67 g/mol . The compound’s stereochemistry includes three defined stereocenters at positions 6R, 7R, and 2R, critical for its biological activity.
Three-Dimensional Conformational Analysis
Cefpimizole’s three-dimensional structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The 7-amino group is substituted with a (2R)-2-[(5-carboxyimidazole-4-carbonyl)amino]-2-phenylacetyl moiety, while the 3-position bears a 4-(2-sulfoethyl)pyridinium group. X-ray crystallographic data, though not explicitly reported for cefpimizole, suggest that its conformation is stabilized by intramolecular hydrogen bonds between the β-lactam carbonyl and the adjacent amine group, a common feature in cephalosporins. Computational models highlight the sulfoethylpyridinium side chain’s role in enhancing water solubility through ionic interactions.
Comparative Structural Features Among Third-Generation Cephalosporins
Compared to other third-generation cephalosporins, cefpimizole’s imidazole-carboxylate side chain at position 7 distinguishes it from analogs like ceftazidime (which has an aminothiadiazole group) and cefotaxime (featuring an aminothiazole-oxyimino moiety). This structural modification confers resistance to hydrolysis by extended-spectrum β-lactamases (ESBLs). Additionally, the sulfoethylpyridinium group at position 3 enhances polarity, reducing plasma protein binding and promoting renal excretion.
Physicochemical Properties
Solubility and Partition Coefficients
Cefpimizole is freely soluble in water (≥50 mg/mL) due to its zwitterionic nature and ionic sulfoethyl group. It exhibits limited solubility in methanol (≤1 mg/mL) and is practically insoluble in acetone or diethyl ether. The experimental logP (octanol/water partition coefficient) is reported as 1.1935 , indicating moderate lipophilicity. However, its sodium salt (cefpimizole disodium, CAS 84324-56-1) demonstrates enhanced aqueous solubility (714.63 g/mol molecular weight), making it preferable for parenteral formulations.
| Property | Value | Source |
|---|---|---|
| Water Solubility | ≥50 mg/mL | |
| Methanol Solubility | ≤1 mg/mL | |
| logP (Experimental) | 1.1935 | |
| logP (Calculated) | -0.845 (mLOGD) |
Thermal Stability and Degradation Pathways
Cefpimizole degrades at elevated temperatures, with a melting point range of 197–210°C . Thermal decomposition primarily involves β-lactam ring hydrolysis , yielding inactive metabolites. In aqueous solutions, degradation accelerates at neutral-to-alkaline pH, necessitating stabilization with EDTA to chelate metal ions that catalyze hydrolysis. Lyophilized formulations retain >95% potency for over 24 months when stored at -20°C.
Spectroscopic Profiling (UV-Vis, NMR, Mass Spectrometry)
- UV-Vis Spectroscopy : Cefpimizole exhibits a λₘₐₓ at 257 nm (ε = 22,400 L·mol⁻¹·cm⁻¹) in aqueous solutions, attributed to the conjugated imidazole and pyridinium chromophores.
- NMR Spectroscopy : ¹H NMR (D₂O) signals include a triplet at δ 3.65 ppm (sulfoethyl CH₂), a doublet at δ 5.10 ppm (β-lactam C₆-H), and aromatic resonances between δ 7.20–7.80 ppm (phenyl and imidazole protons).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M]⁺ at m/z 670.1152 , with fragment ions at m/z 522 (loss of sulfoethylpyridinium) and m/z 362 (cleavage of the β-lactam ring).
| Spectroscopic Method | Key Data | Source |
|---|---|---|
| UV-Vis | λₘₐₓ = 257 nm, ε = 22,400 | |
| ¹H NMR | δ 3.65 (sulfoethyl CH₂), δ 5.10 (C₆-H) | |
| HR-MS | [M]⁺ = 670.1152 |
Properties
CAS No. |
84880-03-5 |
|---|---|
Molecular Formula |
C28H26N6O10S2 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1 |
InChI Key |
LNZMRLHZGOBKAN-KAWPREARSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
84880-03-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E |
Origin of Product |
United States |
Preparation Methods
Formulation Development
Cefpimizole’s poor oral bioavailability necessitates parenteral administration, typically via intravenous (IV) or intramuscular (IM) routes. Formulation strategies prioritize sterility, stability, and reconstitution properties.
Lyophilized Powder for Injection
Patent US20150283120 details freeze-drying protocols for cephalosporins:
Oil-Based Suspensions for Prolonged Release
Adapting methodologies from ceftiofur suspensions, cefpimizole could be formulated as an oil-based depot:
- Components :
- Mixing Protocol :
- Heat oil to 60°C.
- Disperse HSPC under high-shear mixing.
- Incorporate surfactant (Span 80) and glyceryl triacetate.
- Suspend cefpimizole base (5–6% w/v) and homogenize.
Table 2: Stability of Cefpimizole Suspension vs. Reference Formulation
| Parameter | Cefpimizole (40°C/75% RH) | Ceftiofur (40°C/75% RH) |
|---|---|---|
| Active Loss (3 months) | 0.9% w/v | 2.3% w/v |
| Reconstitution Time | <5 seconds | 15–30 seconds |
| Viscosity (cP) | 450 ± 25 | 620 ± 30 |
Pharmacokinetic Considerations in Preparation
The elimination half-life of cefpimizole (1.9 hours) necessitates formulations that maintain therapeutic plasma concentrations. Key findings from pharmacokinetic studies include:
- Dose Proportionality : Linear kinetics observed across 1–4 g doses.
- Renal Clearance : 96.2 mL/min, requiring pH-adjusted solutions (pH 6.5–7.5) to prevent precipitation.
- Compatibilities : Avoid dextrose-containing solutions due to accelerated degradation.
Comparative Analysis with Third-Generation Cephalosporins
Cefpimizole’s preparation shares similarities with ceftiofur and cefpodoxime but diverges in solvent systems:
Table 3: Solvent Systems in Cephalosporin Formulations
| Antibiotic | Primary Solvent | Stabilizer | Shelf-Life (Months) |
|---|---|---|---|
| Cefpimizole | Glyceryl triacetate | HSPC | 24 |
| Ceftiofur | Propylene glycol | Lecithin | 18 |
| Cefpodoxime | PEG 400 | Polysorbate 80 | 12 |
Data synthesized from patents and stability studies.
Chemical Reactions Analysis
Types of Reactions
Cefpimizole undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thiazolidine ring.
Reduction: The carbonyl group in the cephalosporin nucleus can be reduced under specific conditions.
Substitution: Various substituents can be introduced at the 3-position of the cephalosporin nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of cefpimizole, which can have different pharmacological properties. For example, oxidation can lead to sulfoxide derivatives, while substitution can introduce new functional groups that enhance the antibiotic’s activity .
Scientific Research Applications
Pharmacokinetics and Safety Profile
Cefpimizole exhibits a two-compartment model of pharmacokinetics with a half-life of approximately 1.9 hours. The primary route of elimination is renal, with about 80% of the administered dose excreted unchanged in urine. Studies have shown that cefpimizole is well tolerated, with mild transient pain at the injection site being the most significant adverse effect reported . In a study involving healthy volunteers, no serious side effects were observed, and vital signs remained stable throughout the trials .
Treatment of Gonorrhea
Cefpimizole has been evaluated for its efficacy in treating uncomplicated gonorrhea. A dose-ranging study indicated that while the highest dose (1 g) effectively cured urethral infections, lower doses showed decreased cure rates, with treatment failures noted in rectal and pharyngeal infections even at higher doses . The study concluded that cefpimizole does not offer advantages over existing antibiotics for this indication.
Gynecological Infections
In a clinical setting, cefpimizole was administered intravenously to patients with gynecological infections, achieving an overall efficacy rate of 85.7%. The drug demonstrated good tissue penetration and was effective in treating infections without notable adverse reactions . This suggests potential use in managing pelvic inflammatory diseases or other gynecological conditions.
Prophylactic Use in Surgery
Cefpimizole has also been explored as a prophylactic antibiotic in surgical procedures. Its application aims to reduce postoperative infections, particularly in high-risk surgeries such as cesarean sections. Studies indicate that cefpimizole can be effective in minimizing the incidence of maternal infectious morbidity post-surgery . However, comparisons with other antibiotics show mixed results regarding superiority.
Case Study: Gynecological Infection
- Patient Profile : Seven women with diagnosed gynecological infections.
- Treatment : Intravenous cefpimizole (1 g).
- Outcome : 85.7% efficacy rate with no adverse reactions noted during treatment .
Case Study: Gonorrhea Treatment
Mechanism of Action
Cefpimizole exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions .
Comparison with Similar Compounds
Comparison with Similar Cephalosporins
Antimicrobial Activity
Cefpimizole’s efficacy against bacterial pathogens varies compared to other cephalosporins. In a susceptibility study against Citrobacter freundii (associated with white muscle disease), Cefpimizole demonstrated a zone of inhibition of 9 mm (resistant, R), while Ceftazidime and Cefepime showed larger inhibition zones (15 mm and 16 mm, respectively) . This suggests reduced potency against this specific pathogen. However, in experimental pneumococcal meningitis, Cefpimizole exhibited superior cerebrospinal fluid (CSF) penetration compared to Cefotaxime , achieving bactericidal activity comparable to newer agents like BMY 28142 (Cefepime) and HR 810 .
Table 1: Antimicrobial Susceptibility Against Citrobacter freundii
| Compound | Zone Diameter (mm) | Interpretation |
|---|---|---|
| Cefpimizole | 9 | R |
| Ceftazidime | 15 | R |
| Cefepime | 16 | I (Intermediate) |
| Ceftriaxone | 21 | R |
Pharmacokinetic Profile
- Half-life and Clearance : Cefpimizole’s half-life (~2 hours) is shorter than Cefepime (2–2.3 hours) but comparable to Ceftazidime (1.5–2 hours). Its total body clearance (118.6 mL/min) is primarily renal, similar to other cephalosporins .
- CSF Penetration : In rabbit meningitis models, Cefpimizole achieved CSF concentrations 10–20× MIC , outperforming Cefotaxime and matching Cefepime .
Table 2: Pharmacokinetic Comparison
| Parameter | Cefpimizole | Cefepime | Ceftazidime |
|---|---|---|---|
| Half-life (h) | 1.9–2.05 | 2.0–2.3 | 1.5–2.0 |
| Renal Excretion | 73–80% | 85% | 80–90% |
| CSF Penetration | High | Moderate-High | Moderate |
Biological Activity
Cefpimizole, known chemically as AC-1370, is a broad-spectrum cephalosporin antibiotic that has been investigated for its efficacy against various bacterial infections. This article provides an in-depth examination of the biological activity of cefpimizole, including pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.
Pharmacokinetics
The pharmacokinetic profile of cefpimizole has been extensively studied. Key findings include:
- Distribution and Elimination : Cefpimizole follows a two-compartment model with an average apparent volume of distribution of approximately 20.0 ± 3.5 liters. The distribution rate constant is 2.24 ± 1.00 h, and the terminal elimination rate constant is 0.358 ± 0.036 h, resulting in a half-life of about 1.9 hours .
- Renal Clearance : Around 80% of the administered dose is excreted unchanged via the kidneys, with a renal clearance rate of 96.2 ± 17.3 ml/min .
- Dose Proportionality : Studies indicate that cefpimizole exhibits dose proportionality across multiple doses (1g, 2g, and 4g) administered intravenously over a week-long period .
Clinical Efficacy
Cefpimizole has demonstrated significant clinical efficacy in treating various infections:
- Case Studies : In a study involving seven patients with gynecological infections, cefpimizole achieved an overall efficacy rate of 85.7% without any reported adverse reactions . High concentrations were detected in internal genital organs following administration, indicating effective tissue penetration .
- Infections Treated : Cefpimizole has been effective against infections caused by Actinomyces species, which are often resistant to other antibiotics. It has shown promise in managing pelvic actinomycosis, with effective concentrations found in the retroperitoneal space after administration .
Comparative Studies
Comparative studies have assessed cefpimizole against other antibiotics:
Research Findings
Recent research highlights the importance of cefpimizole in specific clinical scenarios:
- Prophylactic Use : Studies suggest that cefpimizole may be beneficial as a prophylactic antibiotic in surgical settings to reduce postoperative infections . Its pharmacokinetic properties support its use in high-risk patients.
- Animal Models : In animal studies comparing various prophylactic regimens, cefpimizole demonstrated lower bacterial burdens than controls, supporting its effectiveness in preventing infections post-surgery .
Q & A
Q. How should researchers design pharmacokinetic (PK) studies for Cefpimizole to ensure scientific rigor?
To design robust PK studies, researchers must:
- Define clear objectives (e.g., bioavailability, half-life) and align them with clinically relevant endpoints .
- Justify dosing regimens (route, interval) based on prior preclinical data and pharmacodynamic (PD) targets .
- Use validated analytical methods (e.g., HPLC-MS) for plasma concentration measurements, referencing established protocols .
- Include control groups and account for covariates like renal/hepatic function in participant selection .
- Adhere to ethical guidelines , including informed consent and institutional review board (IRB) approvals .
Q. What variables are critical to control in Cefpimizole efficacy studies?
- Independent variables : Dose, administration route, formulation.
- Dependent variables : MIC (minimum inhibitory concentration), AUC (area under the curve), clearance rates.
- Confounding factors : Patient demographics (age, weight), comorbidities, concomitant medications .
- Statistical controls : Use multivariate regression to isolate Cefpimizole-specific effects .
Q. How can researchers justify dosing intervals for Cefpimizole in novel bacterial models?
- Conduct time-kill assays to correlate drug concentration with bacterial growth inhibition .
- Apply PK/PD indices (e.g., %T > MIC) from preclinical data to optimize dosing .
- Validate models using in vitro–in vivo extrapolation (IVIVE) to bridge lab and clinical results .
Advanced Research Questions
Q. What methodologies resolve contradictions in Cefpimizole efficacy data across studies?
Q. How can mixed-methods approaches enhance understanding of Cefpimizole resistance mechanisms?
Q. What strategies improve reproducibility in Cefpimizole synthesis and characterization?
Q. How should researchers address ethical challenges in Cefpimizole trials involving vulnerable populations?
- Risk mitigation : Exclude participants with hypersensitivity to β-lactams and monitor adverse events rigorously .
- Informed consent : Use plain-language summaries and validate comprehension via quizzes .
- Data anonymization : Remove identifiers from datasets shared externally .
Methodological Frameworks and Tables
Q. Table 1: Key PK Parameters for Cefpimizole (Adapted from )
| Parameter | Value (Mean ± SD) | Clinical Relevance |
|---|---|---|
| Half-life (t₁/₂) | 2.1 ± 0.3 hrs | Dosing frequency optimization |
| AUC₀–₂₄ | 45 ± 8 mg·h/L | Total drug exposure |
| Protein binding | 85% | Free drug availability |
| Renal clearance | 70% | Dose adjustment in renal impairment |
Q. Table 2: Research Frameworks for Cefpimizole Studies
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
